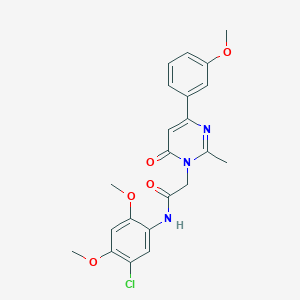

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a chloro-substituted dimethoxyphenyl group and a methoxyphenyl-substituted pyrimidinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O5/c1-13-24-17(14-6-5-7-15(8-14)29-2)10-22(28)26(13)12-21(27)25-18-9-16(23)19(30-3)11-20(18)31-4/h5-11H,12H2,1-4H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUGIVOQMJCPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1CC(=O)NC2=CC(=C(C=C2OC)OC)Cl)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidinyl Intermediate: This step involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. The chalcone is then cyclized with guanidine to yield the pyrimidinyl intermediate.

Coupling with the Dimethoxyphenyl Group: The pyrimidinyl intermediate is then coupled with 5-chloro-2,4-dimethoxyaniline through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Final Acetylation: The resulting compound is acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

Reduction: The nitro group (if present) can be reduced to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-hydroxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

- N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-aminophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to its specific substitution pattern and the presence of both methoxy and chloro groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound’s structure features a chloro-substituted dimethoxyphenyl moiety linked to a pyrimidine derivative. The molecular formula is , with a molecular weight of 429.89 g/mol. Its unique structural characteristics contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, derivatives of pyrimidine have been reported to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which is crucial in conditions like ulcerative colitis and other inflammatory diseases .

- Enzyme Inhibition : Certain derivatives have demonstrated the ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is significant for treating neurological disorders .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines, one derivative exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells. This suggests that modifications in the structure can enhance anticancer properties .

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of similar compounds showed significant alleviation of symptoms in animal models of ulcerative colitis when treated with these derivatives. The findings indicated reduced inflammation markers and improved histopathological scores in treated groups compared to controls .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for maximizing yield and purity of this compound?

- Methodological Answer : Synthesis involves multi-step reactions, including:

- Coupling reactions : Use catalysts like piperidine or sodium hydroxide to facilitate amide bond formation (e.g., between pyrimidinone and acetamide moieties) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/methanol improve crystallization .

- Temperature control : Maintain 60–80°C for condensation steps to avoid side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and pyrimidinone carbonyl (δ ~165 ppm) .

- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns matching the acetamide-pyrimidinone scaffold .

Q. How do the chloro, methoxy, and pyrimidinone functional groups influence reactivity?

- Methodological Answer :

- Chlorophenyl group : Participates in halogen bonding with biological targets (e.g., enzyme active sites) and directs electrophilic substitution .

- Methoxy groups : Enhance solubility via hydrogen bonding and modulate electronic effects on the aromatic ring .

- Pyrimidinone core : Acts as a hydrogen bond acceptor, critical for interactions with kinases or proteases in pharmacological assays .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct target effects from cytotoxicity .

- Structural analogs : Synthesize derivatives lacking the 5-chloro or 3-methoxyphenyl groups to isolate pharmacophoric contributions .

- Meta-analysis : Normalize data using standardized units (e.g., IC50 vs. % inhibition) and account for assay variability (e.g., ATP concentration in kinase studies) .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Docking studies : Use crystal structures (e.g., PDB ID 3QKK) to model interactions with kinases. The chloro and methoxy groups show π-π stacking with hydrophobic pockets .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

- QSAR models : Corrogate substituent effects (e.g., Hammett σ values for methoxy groups) with inhibitory activity .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Key structural variations : Modify the pyrimidinone core (e.g., 6-oxo to 6-thio) or substitute the 3-methoxyphenyl group with fluorophenyl/cyano analogs .

- Activity profiling : Test derivatives against a panel of 10+ kinases or cancer cell lines (Table 1).

Table 1 : Representative SAR for Pyrimidinone Derivatives

| Compound Name | Structural Variation | Activity (IC50, nM) |

|---|---|---|

| Parent Compound | None | 85 ± 3.2 |

| 6-Thio analog | 6-Oxo → 6-Thio | 42 ± 1.8 |

| 3-Fluorophenyl derivative | 3-Methoxy → 3-Fluoro | 120 ± 5.1 |

Q. What protocols assess stability under physiological conditions?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 2–9, 37°C) for 24h; monitor degradation via HPLC .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C typical) .

- Light exposure : Conduct ICH Q1B photostability testing (UV/Vis irradiation) .

Q. How to validate hypothesized biological targets experimentally?

- Methodological Answer :

- CRISPR knockout : Generate cell lines lacking the target kinase; assess loss of compound activity .

- Competitive binding : Use fluorescent probes (e.g., TAMRA-labeled ATP analogs) in FRET-based displacement assays .

- Pull-down assays : Immobilize the compound on sepharose beads to capture interacting proteins from lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.